molecular formula C22H44O3S B12219837 Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide CAS No. 13415-41-3

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide

Cat. No.: B12219837
CAS No.: 13415-41-3
M. Wt: 388.6 g/mol
InChI Key: MVFKZKKZEDBEOF-UHFFFAOYSA-N
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Description

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide is a heterocyclic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing five-membered ring compounds that are widely studied for their unique chemical properties and potential applications in various fields. The addition of an octadecyloxy group and the presence of a 1,1-dioxide functional group make this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the use of oxidizing agents such as hydrogen peroxide in the presence of trifluoroacetic acid to achieve the desired 1,1-dioxide functional group . Other oxidants like dimethyldioxirane and meta-chloroperoxybenzoic acid can also be employed to obtain the 1,1-dioxide product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidant and reaction conditions can be optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state products.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to the parent thiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Higher oxidation state thiophene derivatives.

    Reduction: Parent thiophene compound.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide involves its interaction with molecular targets and pathways. The presence of the 1,1-dioxide group can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, tetrahydro-3-(octadecyloxy)-, 1,1-dioxide is unique due to the presence of the long octadecyloxy chain, which can impart distinct physical and chemical properties. This makes it particularly useful in applications where specific interactions with other molecules or materials are desired.

Properties

CAS No.

13415-41-3

Molecular Formula

C22H44O3S

Molecular Weight

388.6 g/mol

IUPAC Name

3-octadecoxythiolane 1,1-dioxide

InChI

InChI=1S/C22H44O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-25-22-18-20-26(23,24)21-22/h22H,2-21H2,1H3

InChI Key

MVFKZKKZEDBEOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1CCS(=O)(=O)C1

Origin of Product

United States

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